2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride
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Overview
Description
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that features a piperazine ring attached to a pyrimidine ring, with a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with piperazine in the presence of a suitable catalyst. The trifluoromethyl group can be introduced through radical trifluoromethylation, a process that involves the use of trifluoromethyl radicals . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for targeting specific biological pathways.
Materials Science: The compound’s unique chemical structure makes it useful in developing new materials with specific properties.
Biological Studies: It can be used as a probe to study biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the trifluoromethyl group can enhance the compound’s binding affinity and stability . The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C9H12ClF3N4 |
---|---|
Molecular Weight |
268.67 g/mol |
IUPAC Name |
2-piperazin-1-yl-5-(trifluoromethyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H11F3N4.ClH/c10-9(11,12)7-5-14-8(15-6-7)16-3-1-13-2-4-16;/h5-6,13H,1-4H2;1H |
InChI Key |
VTHYFRPSXRHMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)C(F)(F)F.Cl |
Origin of Product |
United States |
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